4-Iodo-3-(3,3,3-trifluoropropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
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Overview
Description
4-Iodo-3-(3,3,3-trifluoropropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole is a synthetic organic compound characterized by the presence of iodine, trifluoropropyl, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(3,3,3-trifluoropropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.
Introduction of the trifluoropropyl groups: This step involves the alkylation of the pyrazole ring with 3,3,3-trifluoropropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(3,3,3-trifluoropropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The presence of the iodine atom makes it suitable for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Coupling reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazoles, while coupling reactions can produce biaryl or alkyne-linked derivatives.
Scientific Research Applications
4-Iodo-3-(3,3,3-trifluoropropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical biology: It can be used as a probe to study biological processes or as a precursor for the synthesis of bioactive molecules.
Industrial applications: The compound may find use in the development of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Iodo-3-(3,3,3-trifluoropropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-(3,3,3-trifluoropropyl)pyrazole: Lacks the additional trifluoropropoxymethyl group.
3-(3,3,3-Trifluoropropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole: Lacks the iodine atom.
4-Bromo-3-(3,3,3-trifluoropropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole: Contains a bromine atom instead of iodine.
Uniqueness
The presence of both iodine and trifluoropropyl groups in 4-Iodo-3-(3,3,3-trifluoropropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole makes it unique compared to similar compounds. The iodine atom provides a site for further functionalization through substitution or coupling reactions, while the trifluoropropyl groups can enhance the compound’s stability and lipophilicity.
Properties
IUPAC Name |
4-iodo-3-(3,3,3-trifluoropropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F6IN2O/c11-9(12,13)1-3-19-5-7(17)8(18-19)6-20-4-2-10(14,15)16/h5H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXQVQNBYGSHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)COCCC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F6IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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